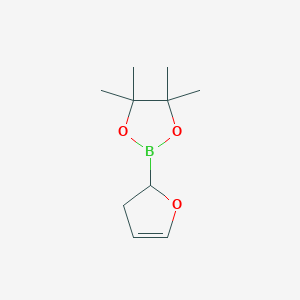

2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a 2,3-dihydrofuran substituent. The compound belongs to the broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis . The dihydrofuran moiety introduces a partially saturated five-membered oxygen-containing heterocycle, which may influence electronic and steric properties compared to fully aromatic or aliphatic substituents.

Properties

Molecular Formula |

C10H17BO3 |

|---|---|

Molecular Weight |

196.05 g/mol |

IUPAC Name |

2-(2,3-dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5,7-8H,6H2,1-4H3 |

InChI Key |

WFXNJIDLACNEAV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-dihydrofuran with a boronic ester. The reaction conditions often require a catalyst and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

Starting Materials: 2,3-Dihydrofuran and a boronic ester.

Catalyst: Palladium or other transition metal catalysts.

Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-100°C), and an appropriate solvent (e.g., toluene or THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The boron atom can participate in substitution reactions, forming new C-B bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include various substituted furans, saturated boron-containing compounds, and new organoboron derivatives.

Scientific Research Applications

Organic Synthesis

The primary application of 2-(2,3-dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its role as a reagent in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds when reacted with aryl or vinyl halides in the presence of a palladium catalyst. The general reaction can be represented as follows:

This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is utilized for:

- Drug Development : It plays a significant role in the synthesis of novel pharmaceuticals by introducing boron into drug candidates. This modification can enhance biological activity and improve pharmacokinetic properties .

Material Science

The compound’s unique properties make it valuable in material science applications:

- Polymer Synthesis : It is used to develop advanced materials such as polymers and coatings. The incorporation of this compound can enhance thermal stability and mechanical properties of materials .

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Facilitates carbon-carbon bond formation through Suzuki-Miyaura coupling | Synthesis of complex organic molecules |

| Medicinal Chemistry | Enhances biological activity of drug candidates | Development of new pharmaceuticals |

| Material Science | Improves thermal and mechanical properties in polymers and coatings | Advanced material development |

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of this compound in synthesizing biphenyl derivatives through Suzuki-Miyaura coupling. The reaction yielded high purity products with good yields under optimized conditions using palladium catalysts.

Case Study 2: Drug Development

Research involving the modification of existing drug molecules with this compound showed improved efficacy in targeting specific biological pathways. The introduction of boron into the molecular structure enhanced interactions with biological targets.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the dihydrofuran ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate biological pathways and chemical reactions, making the compound versatile in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s dihydrofuran substituent distinguishes it from other pinacol boronic esters. Key structural analogs include:

- This contrasts with electron-withdrawing groups (e.g., Cl in ), which stabilize the boron center but may reduce reactivity.

- Steric Effects : The dihydrofuran’s compact size (vs. bulkier substituents like dihydrobenzofuran ) minimizes steric hindrance, favoring reactions with sterically demanding partners.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Applications : The target compound’s dihydrofuran group may enable the synthesis of furan-containing biaryl structures, which are pharmacologically relevant. By comparison, dichlorophenyl analogs (e.g., ) are preferred for electron-deficient aryl couplings, while styryl derivatives () facilitate alkenyl bond formation.

- Yield and Efficiency : Chlorinated isomers (e.g., ’s a/b-isomers) show lower yields (26%) due to regiochemical challenges , whereas methoxy-substituted derivatives () achieve >90% yields under optimized conditions.

Biological Activity

2-(2,3-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester with significant potential in organic synthesis and medicinal chemistry. Its unique structure, characterized by a dioxaborolane framework and a dihydrofuran moiety, positions it as a versatile reagent in various chemical reactions. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H17BO3

- Molecular Weight : 196.06 g/mol

- CAS Number : 1046812-03-6

The primary chemical reaction involving this compound is the Suzuki-Miyaura coupling , where it acts as a boron-containing reagent. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and the compound in the presence of a palladium catalyst. The general reaction can be represented as follows:

This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

- Case Study : A study on related boronic esters showed that they inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for evaluating its safety and efficacy:

- Absorption : Moderate solubility in water indicates potential for gastrointestinal absorption.

- Metabolism : Initial studies suggest metabolic pathways may involve hydroxylation and conjugation.

- Toxicity : Safety data indicate low acute toxicity; however, further studies are needed to assess chronic exposure risks .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, we can compare it with structurally similar boronic esters:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane | 287944-16-5 | 0.80 |

| 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1073339-07-7 | 0.79 |

| 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 507462-88-6 | 0.77 |

These compounds share structural features but may exhibit different biological activities due to variations in substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(2,3-dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where a dihydrofuran-containing boronic acid or ester reacts with halogenated precursors. For example, analogous methods involve coupling aryl halides with pinacol boronate esters under inert conditions (e.g., N₂ atmosphere) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts .

- Key considerations : Optimize reaction temperature (80–100°C) and solvent choice (e.g., THF or dioxane) to enhance yield. Monitor reaction progress via TLC or HPLC.

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Peaks for the dihydrofuran ring (δ 5.5–6.5 ppm for olefinic protons; δ 70–90 ppm for carbons) and tetramethyl groups (δ 1.0–1.3 ppm for CH₃; δ 25–30 ppm for quaternary carbons).

- X-ray crystallography : Resolves the dioxaborolane ring geometry and dihydrofuran substituent orientation (e.g., bond angles of ~120° for the boronate group) .

Advanced Research Questions

Q. What are the challenges in using this compound in Suzuki-Miyaura couplings, and how can they be mitigated?

- Challenges :

- Steric hindrance : The dihydrofuran ring may reduce coupling efficiency with bulky substrates.

- Hydrolysis sensitivity : The boronate ester is prone to hydrolysis in protic solvents.

- Mitigation strategies :

- Use anhydrous solvents (e.g., THF) and inert atmospheres.

- Introduce electron-withdrawing groups on the dihydrofuran to stabilize the boronate .

Q. How does the dihydrofuran substituent influence the compound’s electronic properties in cross-coupling reactions?

- The dihydrofuran’s electron-rich olefin increases electron density at the boron center, enhancing reactivity toward electrophilic partners.

- DFT calculations : Show reduced LUMO energy (-1.5 eV) compared to non-cyclic boronate esters, facilitating transmetallation in catalytic cycles .

- Experimental validation : Compare coupling rates with non-cyclic analogs (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) using kinetic studies .

Q. What side reactions are observed during its application in polymer synthesis, and how are they controlled?

- Common side reactions :

- Olefin isomerization : The dihydrofuran ring may undergo ring-opening or isomerization under acidic/basic conditions.

- Boronate oxidation : Exposure to air can form boronic acids, reducing reactivity.

- Control methods :

- Add stabilizing ligands (e.g., 1,4-benzoquinone) to suppress oxidation.

- Use buffered reaction media (pH 6–8) to prevent acid/base-induced degradation .

Methodological Notes

- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >75% .

- Stability testing : Store the compound under argon at –20°C to prevent hydrolysis; monitor degradation via IR (B-O stretch at ~1350 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.